molecular formula C16H22ClN3O2 B052152 Renzapridum CAS No. 112727-80-7

Renzapridum

カタログ番号 B052152
CAS番号: 112727-80-7
分子量: 323.82 g/mol
InChIキー: GZSKEXSLDPEFPT-IINYFYTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Renzapridum, specifically [3H] renzapridum (BRL 24924), involves catalytic tritio dehalogenation of a corresponding halogenated analogue. This process achieves high specific activity tritiated Renzapridum suitable for receptor binding studies (Freer & Nash, 1997).

Molecular Structure Analysis

Renzapridum's pharmacological profile is partly determined by its molecular structure, which interacts with serotonin receptors. It acts as a full serotonin 5-HT4 receptor agonist on the gut and a 5-HT3 receptor antagonist. Its structure facilitates selective affinity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors, influencing its gut motility-stimulating actions (Meyers & Hickling, 2008).

Chemical Reactions and Properties

Renzapridum undergoes limited metabolism by liver microsomes, indicating minimal non-microsomal metabolism. Its metabolic products have much lower affinity for 5-HT receptors compared to Renzapridum, suggesting that its therapeutic profile is unlikely to be affected by its minor metabolites or interactions with major drug-metabolizing enzymes in the liver at therapeutic doses (Meyers & Hickling, 2008).

Physical Properties Analysis

Renzapridum's physical properties, including its solubility, stability, and form, play a crucial role in its bioavailability and pharmacokinetics. However, specific details on the physical properties of Renzapridum were not directly found in the available literature. Generally, these properties would influence how Renzapridum is formulated and administered for clinical or research purposes.

Chemical Properties Analysis

The chemical properties of Renzapridum, including its reactivity with other compounds, stability under various conditions, and interaction with biological molecules, underpin its mechanism of action as a prokinetic agent and 5-HT receptor modulator. Its selective inhibition and activation of serotonin receptors are key to its effect on gastrointestinal motility and transit, as demonstrated in pharmacological studies (Meyers & Hickling, 2008).

科学的研究の応用

Mechanism of Action and Therapeutic Potential

Renzapridum acts as a mixed 5-hydroxytryptamine type 4 (5-HT4) agonist and 5-HT3 receptor antagonist, which has demonstrated a stimulatory effect on gastrointestinal motility and transit. This dual action contributes to its therapeutic efficacy in managing symptoms of IBS, particularly constipation-predominant IBS (C-IBS) and mixed-type IBS. Clinical evaluations, including Phase II studies, have indicated potential beneficial effects of Renzapridum on symptoms and bowel habits in patients with these conditions (Scarpellini & Tack, 2008; Camilleri et al., 2004).

Pharmacology and Metabolism

The pharmacological profile of Renzapridum has been extensively characterized, revealing its selectivity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors. Its metabolic products, primarily Renzapridum N-oxide and its enantiomers, display much lower affinity for all 5-HT receptors, suggesting that Renzapridum's metabolites are minor and unlikely to contribute significantly to its therapeutic profile. Notably, Renzapridum does not inhibit major cytochrome P450 (CYP) drug-metabolizing enzymes at concentrations relevant for clinical use, indicating a low potential for drug-drug interactions (Meyers & Hickling, 2008).

Clinical Efficacy and Safety Profile

While Renzapridum has been studied for its efficacy in treating IBS, a meta-analysis encompassing randomized controlled trials with 2528 patients assessed its efficacy and tolerability. The analysis concluded that Renzapridum did not show superiority to placebo in relieving IBS symptoms but caused significant incidences of diarrhea and drop-outs due to adverse effects compared to placebo. This outcome suggests that while Renzapridum might offer some therapeutic benefits, its use may be limited by tolerability concerns in certain patient populations (Mozaffari, Nikfar, & Abdollahi, 2014).

特性

IUPAC Name

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKEXSLDPEFPT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318522
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Renzapride

CAS RN

112727-80-7
Record name Renzapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112727-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Renzapride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENZAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。